molecular formula C16H14 B048106 1,6-Dimethylphenanthrene CAS No. 20291-74-1

1,6-Dimethylphenanthrene

Cat. No. B048106
CAS RN: 20291-74-1
M. Wt: 206.28 g/mol
InChI Key: YQMHHSZADKJARE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dimethylphenanthrenes, including 1,6-dimethylphenanthrene, often involves strategies like the furan/dimethyl-1-naphthyne cycloaddition reaction followed by deoxygenation processes. For instance, Jung and Koreeda (1989) described a novel synthesis approach for 1,4-dimethylphenanthrene, highlighting methodologies that could be applicable to the synthesis of 1,6-dimethylphenanthrene through variations in the starting materials or reaction conditions (Jung & Koreeda, 1989).

Molecular Structure Analysis

The molecular structure of dimethylphenanthrenes, including 1,6-isomers, can be elucidated through techniques like X-ray crystallography, NMR, and mass spectrometry. Ali et al. (2015) conducted a comprehensive study on 3,6-dimethylphenanthrene, using spectroscopic methods to determine the impacts of methyl substitution on phenanthrene's geometry and electronic properties, providing insights into the structural characteristics of dimethylphenanthrene derivatives (Ali et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of 1,6-dimethylphenanthrene is influenced by the placement of methyl groups, which can affect its participation in reactions such as electrophilic substitution, oxidation, and cyclization. Studies on similar compounds provide insights into the reactivity patterns of methylated phenanthrenes. For example, the synthesis of various dimethylphenanthrene derivatives showcases the versatility of these compounds in organic synthesis and their potential to undergo diverse chemical transformations (Hirao, Ohuchi, & Yonemitsu, 1982).

Physical Properties Analysis

The physical properties of 1,6-dimethylphenanthrene, such as melting point, boiling point, solubility, and optical characteristics, are determined by its molecular structure. While specific data on 1,6-dimethylphenanthrene may be scarce, the study of similar dimethylphenanthrenes can offer valuable information on the physical properties expected for this compound.

Chemical Properties Analysis

The chemical properties of 1,6-dimethylphenanthrene, including acidity, basicity, and reactivity towards various chemical agents, are influenced by the electron-donating effect of the methyl groups and the aromatic system's stability. Research on related dimethylphenanthrenes, such as the establishment of double bond character in methyl derivatives of phenanthrene and other PAHs, sheds light on the electronic and reactive characteristics of these compounds (Clar, Mcandrew, & Zander, 1967).

Scientific Research Applications

  • Antialgal Activity : Synthetic dihydrophenanthrenes and phenanthrenes, including derivatives like 1,6-Dimethylphenanthrene, show strong antialgal activity. Some compounds have been found to completely inhibit algal growth, which has implications for controlling harmful algal blooms and understanding algal biology (DellaGreca et al., 2001).

  • Carcinogenic Activity : Certain polymethylated phenanthrenes, such as 1,4- and 4,10-dimethylphenanthrenes, have shown tumor-initiating activity in mice. This suggests that similar compounds, including 1,6-Dimethylphenanthrene, could have carcinogenic properties (LaVoie et al., 1982).

  • Chromatography and Oil Analysis : The retention behavior of dimethylphenanthrene isomers in reversed-phase liquid chromatography can be related to their molecular shape. This aids in the identification of these compounds in crude oil samples, suggesting its application in petrochemical analysis (Garrigues et al., 1989).

  • GC-FTIR Analysis : Gas Chromatography – Fourier Transform Infrared Spectroscopy (GC-FTIR) can differentiate co-eluting dimethylphenanthrene isomers in complex mixtures. This enables accurate determination of their abundance in crude oils and sedimentary rock extracts, important for geological and environmental studies (Fisher et al., 1996).

  • Environmental and Geological Indicators : Alkylated phenanthrene distributions, including methylphenanthrene, dimethylphenanthrene, and trimethylphenanthrene, in crude oils and rock extracts can distinguish organic matter type and thermal maturation effects. This helps in understanding the geological history and origin of oil reserves (Budzinski et al., 1995).

  • Bioremediation : Sphingomonas sp. strain JS1 can utilize 3,6-dimethylphenanthrene as its sole carbon and energy source. This demonstrates potential for bioremediation of oil-contaminated soils, where such compounds are common pollutants (Sabaté et al., 2003).

  • Synthesis Studies : Several studies have focused on the synthesis of various dimethylphenanthrene compounds. For instance, an efficient method for synthesizing tetrahydro-1,1-dimethylphenanthrenes has been developed, showing the chemical versatility of these compounds (Ghosh et al., 1991).

  • Chemical Analysis and Identification : High-resolution nuclear magnetic resonance can determine the position of substitution in ethyl-9,10-dimethylphenanthrene, aiding in the identification of unknown compounds. This highlights the role of dimethylphenanthrenes in analytical chemistry (Bavin et al., 1965).

Future Directions

The future directions of research on 1,6-Dimethylphenanthrene could involve further exploration of its synthesis, properties, and potential applications. Given the therapeutic benefits of phenanthrene derivatives , there may be potential for the development of new pharmaceuticals based on 1,6-Dimethylphenanthrene.

properties

IUPAC Name

1,6-dimethylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-11-6-7-13-8-9-14-12(2)4-3-5-15(14)16(13)10-11/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMHHSZADKJARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=C(C=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942431
Record name 1,6-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethylphenanthrene

CAS RN

20291-74-1
Record name Phenanthrene, 1,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020291741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dimethylphenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
E Ochiai, M Natsume - Pharmaceutical Bulletin, 1957 - jstage.jst.go.jp
Three alkylphenanthrenes were derived by the selenium dehydrogenation of resinic acid derivatives. 7-Isopropyl-1, 6-dimethylphenanthrene, mp 102∼ 103 (trinitrobenzene complex: …
Number of citations: 1 www.jstage.jst.go.jp
落合英二, 夏目充隆 - Pharmaceutical bulletin, 1957 - jlc.jst.go.jp
Three alkylphenanthrenes were derived by the selenium dehydrogenation of resinic acid derivatives. 7-Isopropyl-1, 6-dimethylphenanthrene, mp 102∼103(trinitrobenzene complex : …
Number of citations: 4 jlc.jst.go.jp
CF Huebner, WA Jacobs - Journal of Biological Chemistry, 1947 - Elsevier
On the basis of the interpretation of the products obtained by its oxidation and of its physical properties, it appeared that the main phenanthrene hydrocarbon, C17H16, obtained from …
Number of citations: 11 www.sciencedirect.com
JH Beynon, IM Heilbron, FS Spring - Nature, 1938 - nature.com
… The structure (III) suggested for basseol by Ruzicka and Sehellenberg 2 cannot be correct, as this would require the formation of 1: 6-dimethylphenanthrene on dehydrogenation. …
Number of citations: 3 www.nature.com
PA Beckmann, KG Conn, CW Mallory… - The Journal of …, 2013 - pubs.aip.org
We bring together solid state 1 H spin-lattice relaxation rate measurements, scanning electron microscopy, single crystal X-ray diffraction, and electronic structure calculations for two …
Number of citations: 15 pubs.aip.org
J Noh, H Kim, C Lee, SJ Yoon, S Chu… - … science & technology, 2018 - ACS Publications
Dispersion and biodegradation of petroleum hydrocarbons are significantly enhanced by formation of oil-suspended particulate matter aggregates (OSAs), but little is known about their …
Number of citations: 28 pubs.acs.org
Z Di Cheng - Geochemical Biomarkers, 2017 - books.google.com
Retene (1-methyl-7-isopropylphenanthrene), pimanthrene (1, 7-dimethyl-phenanthrene) and 1-methyl-7-isopropyl-1, 2, 3, 4-tetrahydrophenanthrene are regarded as representative …
Number of citations: 5 books.google.com
M Radke, H Willsch, D Welte - Analytical Chemistry, 1984 - ACS Publications
A methodfor semipreparative liquid chromatographic separation of aromatic ring classes In crude oils and the organic extracts of rock and coal samples was developed. Partially …
Number of citations: 93 pubs.acs.org
CF Huebner, WA Jacobs - Journal of Biological Chemistry, 1948 - Elsevier
The probable absence of a double bond in the tricarboxylic acid was indicated by the failure of attempts to hydrogenate it in methanol, in acetic acid, or in methanolic HCI. On such a …
Number of citations: 6 www.sciencedirect.com
WA Jacobs - The Journal of Organic Chemistry, 1951 - ACS Publications
The oxidation of isoatisine, C22H33NO2, with potassium permanganate to the lactamtricarboxylic acid, C21H29NO7, has been previously described (1). A first stage was shown to be …
Number of citations: 19 pubs.acs.org

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